L-Serine-13C3

説明

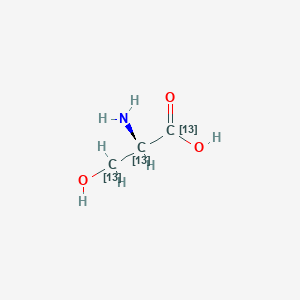

L-Serine-13C3 is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 108.071 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Serine-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Serine-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cometabolism of l-Serine in Corynebacterium glutamicum :

- In Corynebacterium glutamicum, l-serine does not support growth but is consumed during glucose growth. The carbon skeleton of l-serine is mainly converted to pyruvate-derived metabolites, such as l-alanine. The study identifies genes involved in this process, suggesting the importance of l-serine in microbial metabolism and potential biotechnological applications (Netzer et al., 2004).

Reprogramming One-Carbon Metabolic Pathways in Corynebacterium glutamicum :

- This study decouples l-serine catabolism from cell growth in Corynebacterium glutamicum by reprogramming one-carbon unit metabolic pathways. The introduction of the glycine cleavage system from Escherichia coli into C. glutamicum increased l-serine accumulation, illustrating potential methods for enhancing the production of valuable amino acids (Zhang et al., 2018).

l-Serine Biosynthesis in Brucella abortus :

- This research demonstrates that l-serine is crucial for the intracellular proliferation of Brucella abortus, a pathogenic bacterium. The study sheds light on the metabolic pathways and genes involved in l-serine biosynthesis, contributing to our understanding of bacterial pathogenicity and potential targets for antimicrobial strategies (Révora et al., 2019).

Stereoselective Synthesis of Stable Isotope-Labeled L-α-Amino Acids :

- This study develops a method for the biosynthesis of 13C- and 15N-labeled L-serine using Methylobacterium extorquens AM1, indicating the utility of L-serine-13C3 in producing labeled amino acids for research purposes, particularly in the study of metabolic pathways (Hanners et al., 1991).

Serine Biosynthesis and Transport Defects :

- This paper reviews the metabolic and transport pathways of l-serine, highlighting its importance in neurological function and the potential therapeutic role of l-serine in certain genetic disorders. The study underscores l-serine's significance in biomedical research and potential clinical applications (El-Hattab, 2016).

特性

IUPAC Name |

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-GCCOVPGMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.071 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Serine-13C3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8081293.png)

![Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate](/img/structure/B8081301.png)

![[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]amine hydrochloride](/img/structure/B8081311.png)

![Acetic acid;(6-methylsulfonyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine;hydrochloride](/img/structure/B8081322.png)

![2-Morpholin-4-yl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8081323.png)

![3,3'-[Ethane-1,2-diylbis(thio)]bis(1H-1,2,4-triazol-5-amine)](/img/structure/B8081329.png)

![2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8081370.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8081371.png)